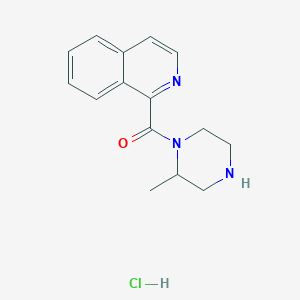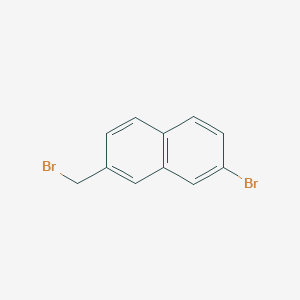![molecular formula C21H29ClN2O5S B11834655 (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate](/img/structure/B11834655.png)
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of benzo[d]oxazole derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a benzo[d]oxazole moiety, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzo[d]oxazole moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[d]oxazole ring.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions using reagents such as sulfonyl chlorides.
Formation of the piperidine ring: The piperidine ring is synthesized through cyclization reactions involving suitable amine precursors.
Coupling reactions: The final step involves coupling the benzo[d]oxazole moiety with the piperidine ring and the tert-butyl group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., reflux, room temperature).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: It may bind to receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibiting enzymes: The compound may inhibit the activity of specific enzymes, thereby affecting metabolic pathways.
Modulating gene expression: It may influence the expression of certain genes, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
Benzo[d]oxazole derivatives: Compounds with similar benzo[d]oxazole moieties, such as benzo[d]oxazole-2-thiol.
Piperidine derivatives: Compounds with similar piperidine rings, such as piperidine-1-carboxylate.
Sulfonyl compounds: Compounds with similar sulfonyl groups, such as sulfonyl chlorides.
Uniqueness
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C21H29ClN2O5S |
|---|---|
分子量 |
457.0 g/mol |
IUPAC名 |
tert-butyl (3S)-3-[(2-tert-butyl-6-chloro-1,3-benzoxazol-7-yl)sulfonyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H29ClN2O5S/c1-20(2,3)18-23-15-10-9-14(22)17(16(15)28-18)30(26,27)13-8-7-11-24(12-13)19(25)29-21(4,5)6/h9-10,13H,7-8,11-12H2,1-6H3/t13-/m0/s1 |
InChIキー |
LVKJZSCBBWYRDH-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCN(C3)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)C3CCCN(C3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11834592.png)
![8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11834593.png)

![Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-](/img/structure/B11834606.png)
![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanone](/img/structure/B11834614.png)
![N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine](/img/structure/B11834623.png)
![11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide](/img/structure/B11834628.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B11834629.png)



![2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B11834660.png)
